Allitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Molecular Mechanism of Action and Key Characteristics

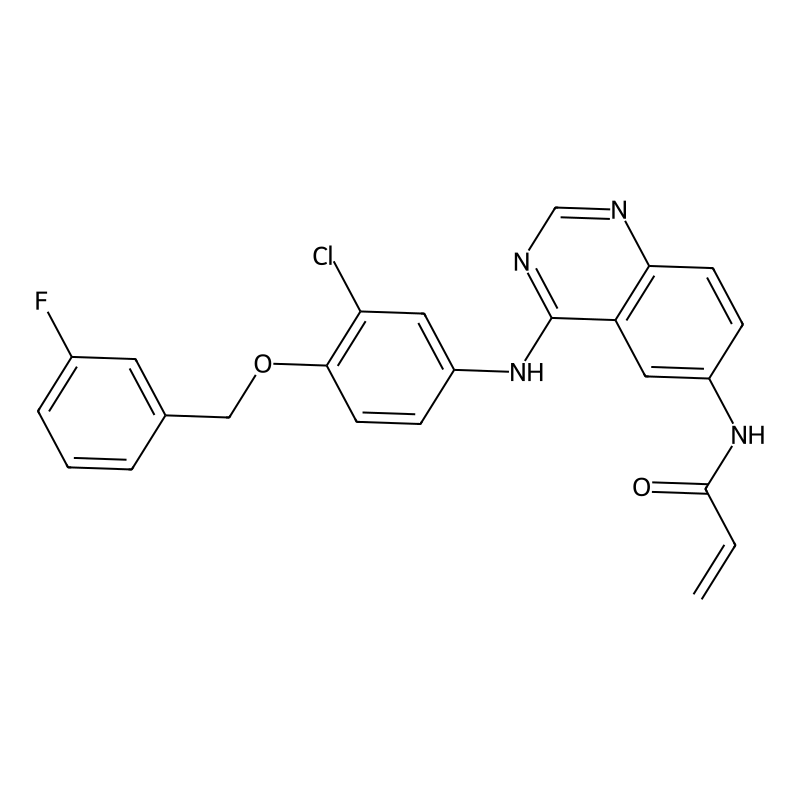

Allitinib's core mechanism involves the irreversible covalent inhibition of epidermal growth factor receptor (EGFR) and ErbB2 (HER2) [1] [2]. The drug is classified as an anilino-quinazoline derivative, designed based on the structure of the reversible inhibitor lapatinib but with a key modification: an acrylamide group [3] [4].

This acrylamide side chain is electrophilic and forms a permanent covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) within the ATP-binding pockets of these kinases via a Michael addition reaction [3] [2]. This covalent binding differentiates it from reversible inhibitors and results in sustained suppression of kinase activity even after drug clearance [5].

Table 1: Key In Vitro Inhibitory Profile of this compound (Cell-Free Assays)

| Target | IC₅₀ (nM) | Significance |

|---|---|---|

| EGFR (Wild-type) | 0.5 nM [6] [1] | Potent inhibition of the primary target. |

| ErbB2 (HER2) | 3.0 nM [6] [1] | Key target, especially in overexpressing cancers. |

| ErbB4 (HER4) | 0.8 nM [6] | Also inhibits another member of the ErbB family. |

| EGFR (T790M/L858R Mutant) | 12 nM [6] [1] | Effective against a common double mutation conferring resistance to reversible TKIs. |

Table 2: Cellular Antiproliferative Effects of this compound (SRB Assay, 72 hrs)

| Cell Line | Characteristics | IC₅₀ (μM) |

|---|---|---|

| A431 | Overexpresses EGFR [1] | 0.2 μM [6] [1] |

| NCI-H1975 | Harbors EGFR L858R/T790M mutation [1] | 0.7 μM [6] [1] |

| A549 | Overexpresses EGFR [1] | 6.8 μM [6] [1] |

Visualizing the Mechanism of Action and Downstream Effects

The following diagram illustrates how this compound binds to its targets and inhibits downstream signaling pathways, leading to anti-tumor effects.

Metabolism and Pharmacokinetics

In humans, this compound is rapidly absorbed, reaching peak concentration around 3 hours post-dose [3]. It undergoes extensive metabolism, primarily through two major pathways [4]:

- Amide hydrolysis to form metabolite M6

- Dihydrodiol formation to form metabolite M10 (the most abundant circulating metabolite)

Multiple cytochrome P450 (P450) isoforms, mainly CYP3A4/5 and CYP1A2, are involved in its biotransformation [4]. The formation of the dihydrodiol metabolite (M10) involves P450 enzymes and epoxide hydrolase [4]. Both M6 and M10 are pharmacologically active, with steady-state exposures at about 11% and 70% of the parent drug, respectively [4].

Key Experimental Protocols for Mechanistic Studies

Enzyme Inhibition and Irreversibility Assessment

- Tyrosine Kinase Assay: Enzymatic activities are determined in ELISA plates coated with a poly (Glu,Tyr) peptide. A solution containing ATP is added to each well, followed by various concentrations of this compound. The reaction is initiated by adding the enzyme, and kinase activity is measured [2].

- Rapid Dilition Assay: Enzyme is incubated with a high concentration (100x IC₅₀) of this compound. The mixture is then drastically diluted and assayed for remaining activity. Irreversible inhibition is confirmed if activity does not recover after dilution, unlike reversible inhibitors [2].

Cell-Based Assays

- Cell Proliferation Assay (SRB Assay): Cells are treated with this compound for 72 hours. The assay relies on the stoichiometric binding of the pink aminoxanthine dye Sulforhodamine B (SRB) to protein basic amino acid residues in mildly acidic conditions. The bound dye is then solubilized, and optical density is measured to determine cell density [2].

- Western Blot Analysis: To study effects on signaling pathways, serum-starved cells are treated with this compound for 4 hours, stimulated with EGF, and then lysed. Proteins are separated by electrophoresis, transferred to a membrane, and probed with antibodies against phosphorylated and total forms of EGFR, ErbB2, AKT, and MAPK [2].

In Vivo Efficacy Studies

- Human Tumor Xenograft Models: Tumor fragments are transplanted into immunodeficient mice. Once tumors reach a measurable size, mice are randomized into groups receiving vehicle or this compound (e.g., 25, 50, 100 mg/kg) orally, typically twice daily for 28 days. Tumor volume and body weight are monitored regularly to assess efficacy and toxicity [2].

This compound represents a rationally designed therapeutic strategy to overcome resistance to reversible EGFR/ErbB2 inhibitors. Its irreversible mechanism provides sustained target suppression, offering a promising approach for treating solid tumors, particularly those driven by ErbB2.

References

- 1. This compound tosylate | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. AST1306, A Novel Irreversible Inhibitor of the Epidermal ... [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and Pharmacokinetics of this compound in Cancer ... [sciencedirect.com]

- 4. the roles of cytochrome P450s and epoxide hydrolase in its ... [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in targeting the “undruggable” proteins [nature.com]

- 6. This compound (AST-1306) | Irreversible EGFR/ErbB2 Inhibitor [medchemexpress.com]

Allitinib metabolism cytochrome P450 epoxide hydrolase

Allitinib Metabolism Overview

| Aspect | Description |

|---|---|

| Primary Enzymes Involved | Cytochrome P450s (mainly CYP3A4/5 and CYP1A2) and Epoxide Hydrolase [1] [2] |

| Major Metabolic Pathways | Amide hydrolysis; Dihydrodiol formation; O-dealkylation; Hydroxylation; Phase 2 conjugation (e.g., glutathione) [1] [2] |

| Key Metabolites | M6 (amide hydrolysis) and M10 (27,28-dihydrodiol this compound) are major circulating pharmacologically active metabolites [1] [2] |

| Steady-State Exposure (vs. parent drug) | M6: ~11%; M10: ~70% [1] |

| Role of Acrylamide Group | Target for covalent binding to EGFR/ErbB2 (pharmacological); Site for glutathione conjugation and dihydrodiol formation (metabolic) [2] |

Detailed Metabolic Pathways & Experimental Insights

The metabolism of this compound is complex and involves several parallel pathways. The following diagram maps out the primary metabolic routes and the key enzymes responsible for these transformations.

Mechanistic Insights into Key Pathways

Formation of Dihydrodiol Metabolite (M10): This pathway is critical for detoxification. The process is sequential: CYPs (primarily CYP3A4/5) first oxidize the acrylamide side chain's double bond in this compound to form a reactive epoxide intermediate (M23). Subsequently, Epoxide Hydrolase (EH) rapidly hydrolyzes this epoxide, forming the stable dihydrodiol metabolite M10 [1] [2]. This two-step mechanism is a common and efficient detoxification strategy for reactive epoxides [3].

Glutathione Conjugation (Formation of M14/M16): The acrylamide group of this compound can be directly conjugated with glutathione. This reaction is notably independent of P450 enzymes and NADPH but is catalyzed by Glutathione-S-Transferase (GST). This direct conjugation is a primary defense mechanism against the potential toxicity of the reactive α,β-unsaturated carbonyl structure [1] [2].

Experimental Protocols for Metabolism Studies

The following diagram illustrates a generalized workflow for conducting in vitro metabolism and enzyme phenotyping studies, based on the methodologies used in the this compound research.

Based on the referenced study, here are the specific methodological details [1] [2]:

- Incubation Systems: Studies utilized human liver microsomes and a panel of cDNA-expressed recombinant human cytochrome P450 enzymes (e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5) to identify the specific isoforms involved.

- Enzyme Phenotyping: This involved the use of selective chemical inhibitors for different P450 isoforms (e.g., ketoconazole for CYP3A) and correlation analysis between the rate of this compound metabolism and the known activity of specific P450 enzymes across a bank of individual human liver microsamples.

- Analytical Instrumentation: Metabolites were separated and identified using ultra-high-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS). The structures of major metabolites were confirmed using synthetically produced reference standards.

Clinical & Developmental Implications

The extensive and multi-enzyme mediated metabolism of this compound has several important implications:

- Drug-Drug Interaction (DDI) Potential: As a substrate of multiple enzymes, including CYP3A4, this compound may be susceptible to interactions with strong CYP3A4 inducers or inhibitors. However, the involvement of multiple pathways might mitigate the clinical impact of inhibiting or inducing a single enzyme [1]. This is a common consideration in drug development, as illustrated by the case of alectinib, another anticancer agent metabolized by CYP3A4, where potent inhibition or induction of CYP3A4 resulted in only minor changes in overall drug exposure [4].

- Pharmacological Activity of Metabolites: The major metabolites M6 and M10 are pharmacologically active, contributing to the overall efficacy profile. M10, in particular, achieves significant exposure (70% of the parent drug) at steady state [1] [2].

- Safety Considerations: The detection of thiol conjugates and dihydrodiol metabolites provides evidence that this compound can form reactive intermediates [1] [2]. Understanding these pathways is crucial for a comprehensive safety assessment.

References

- 1. the roles of cytochrome P450s and epoxide hydrolase in its ... [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and Pharmacokinetics of this compound in Cancer ... [sciencedirect.com]

- 3. Detoxication Strategy of Epoxide Hydrolase—The Basis for ... [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Drug-Drug Interactions Through Cytochrome P450 ... [pubmed.ncbi.nlm.nih.gov]

Allitinib metabolites M6 M10 identification

Metabolite Summary & Analytical Parameters

| Parameter | Allitinib (Parent Drug) | Metabolite M6 (Amide Hydrolysis) | Metabolite M10 (29,30-Dihydrodiol) |

|---|---|---|---|

| Chemical Description | Irreversible inhibitor of EGFR and ErbB2 [1] [2] | Formed by amide hydrolysis of the acrylamide group [3] [2] | Formed via epoxidation (by CYP450s) of the acrylamide group followed by hydrolysis (by EH) [2] |

| Role / Significance | Novel anticancer drug in clinical trials for solid tumors [1] [2] | Major circulating metabolite in humans [3] [1] | Major circulating metabolite in humans [3] [1] |

| Calibration Range (ng/mL) | 0.300 – 200 [3] [1] | 0.030 – 20.0 [3] [1] | 0.075 – 50.0 [3] [1] |

| LLOQ (Lower Limit of Quantification, ng/mL) | 0.300 [3] [1] | 0.030 [3] [1] | 0.075 [3] [1] |

Detailed Experimental Protocol for LC-MS/MS Analysis

The following detailed methodology is adapted from the validated assay used to support pharmacokinetic studies in cancer patients [3] [1].

Sample Preparation (Protein Precipitation)

- Plasma Volume: 100 µL [1].

- Precipitation Solvent: ACN (Acetonitrile) and methanol were used [1].

- Internal Standards (IS): A combination of lapatinib (IS for M6 and M10) and NB-2 (an analog of this compound, IS for this compound) was used [3] [1].

- Procedure: The internal standard solution was added to the plasma sample, followed by the precipitating solvent. The mixture was vortexed and then centrifuged. The resulting supernatant was injected into the LC-MS/MS system [1].

Liquid Chromatography (LC) Conditions

Mass Spectrometry (MS) Conditions

- Ion Source: Atmospheric-Pressure Chemical Ionization (APCI) in positive ion mode [3] [1]. A key development note was that APCI provided the necessary sensitivity for M6, which was insufficient with other ion sources like ESI [1].

- Detection Mode: Multiple Reaction Monitoring (MRM) [3] [1].

- Mass Spectrometer: AB Sciex Triple Quad 6500 system [1].

Method Validation The assay was fully validated according to standard guidelines. Both intra-day and inter-day accuracy and precision were within ±15% for all analytes at all concentration levels, confirming the method's reliability [3].

Metabolic Pathway and Identification

The formation of M6 and M10 is central to the metabolism of this compound's reactive acrylamide group. The diagram below illustrates the key biotransformation pathway.

The identification of these metabolites in cancer patients was achieved by comparing their chromatographic and mass spectrometric behaviors with synthesized reference standards [2]. M10 was identified as a major metabolite in circulation based on its peak area relative to the parent drug [3] [1]. In vitro studies using human liver microsomes and recombinant enzymes confirmed that CYP450s are responsible for the epoxidation, and soluble epoxide hydrolase (EH) catalyzes the hydrolysis to form M10 [2].

References

Allitinib Profile and Key Quantitative Data

The table below summarizes the core information available for allitinib, an investigational drug for solid tumors.

| Aspect | Details |

|---|---|

| Drug Name | This compound (AST1306) |

| Mechanism of Action | Irreversible inhibitor of EGFR (IC50: 0.5 nM) and ErbB2 (IC50: 3 nM) [1]. |

| Key Feature | An analog of lapatinib, designed with an α,β-unsaturated carbonyl group for irreversible binding to target kinases [2] [3]. |

| Development Status | Has been evaluated in clinical trials in China for solid tumors [2] [3]. (No recent results from active late-stage trials were found). |

| Primary Metabolic Pathway | Forms dihydrodiol metabolite (M10) and amide hydrolysis metabolite (M6) via metabolism of its acrylamide group [2] [3]. |

| Pharmacokinetic Challenge | Exhibits significant inter-patient variability in exposure, suggesting potential need for individualized dosing [2] [3]. |

Experimental Protocol: Bioanalytical Method for Plasma Quantification

A sensitive LC-MS/MS method was developed for the simultaneous quantification of this compound and its two major metabolites (M6, M10) in human plasma, crucial for pharmacokinetic studies [3].

- Sample Preparation: Protein precipitation with acetonitrile.

- Chromatography:

- Column: ACE C18-PFP (50 mm × 2.1 mm, 3.0 µm).

- Mobile Phase: Gradient elution with (A) 2 mM ammonium acetate in water and (B) acetonitrile.

- Run Time: 5 minutes.

- Mass Spectrometric Detection: API 5000 tandem mass spectrometer with positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

- Validation Parameters:

- Lower Limit of Quantification (LLOQ): 0.300 ng/mL for this compound, 0.030 ng/mL for M6, and 0.075 ng/mL for M10.

- The method was validated for selectivity, sensitivity, linearity, accuracy, precision, and stability.

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the key metabolic pathways of this compound and the experimental workflow for its analysis in human plasma, as identified in the available research [2] [3].

Status and Next Steps for Researchers

The search results indicate that this compound is not listed among the current clinical pipelines of active developmental-stage companies like HUTCHMED [4]. To further your research, I suggest:

- Consult Clinical Trial Registries: Search databases like ClinicalTrials.gov and the Chinese Clinical Trial Registry using the identifier "this compound" or "AST1306" for comprehensive records, including completed but unpublished studies.

- Monitor Scientific Conferences: Track abstracts from major oncology meetings such as ASCO and ESMO, which are primary venues for sharing new clinical data.

- Review Patent Literature: Analyze recent patents for insights into new formulations, combination therapies, or intellectual property status.

References

- 1. This compound tosylate | EGFR inhibitor - Selleck Chemicals [selleckchem.com]

- 2. Metabolism and Pharmacokinetics of this compound in Cancer ... [sciencedirect.com]

- 3. Development and validation of a sensitive LC–MS ... [sciencedirect.com]

- 4. HUTCHMED Highlights Clinical Data to be Presented at ... [hutch-med.com]

Allitinib absorption distribution metabolism excretion

Metabolism and Metabolic Pathways

Allitinib is extensively metabolized in the body, with its pharmacologically active α,β-unsaturated carbonyl group being the primary site [1] [2].

The table below summarizes the key metabolites identified in human plasma and their relative exposure at steady state compared to the parent drug [1]:

| Metabolite ID | Steady-State Exposure (Relative to this compound) | Notes |

|---|---|---|

| M10 (27,28-dihydrodiol this compound) | ~70% | Major active metabolite [1] |

| M6 (amide hydrolysis metabolite) | ~11% | Major active metabolite [1] |

| M14, M16 (Thiol conjugates) | Detected, % not specified | Indicates formation of reactive intermediates [1] |

The following diagram outlines the primary metabolic pathways and the enzymes involved:

Enzymes Involved in Biotransformation

The biotransformation of this compound involves multiple enzymes, as detailed below [1]:

| Enzyme System | Role in this compound Metabolism |

|---|---|

| Cytochrome P450 (CYP) Isoforms | Primary enzymes for oxidative metabolism. CYP3A4/5 and CYP1A2 are the main isoforms involved. |

| Epoxide Hydrolase (EH) | Converts the reactive epoxide intermediate (M23) into the dihydrodiol metabolite (M10). |

| Glutathione-S-Transferase (GST) | Catalyzes the conjugation of the parent drug with glutathione, independent of NADPH and P450. |

Pharmacokinetics and Absorption

- Absorption: this compound is quickly absorbed after oral administration, with a time to reach maximum concentration of approximately 3.0 hours in cancer patients [2].

- Variability: Significant interpatient variability in exposure was observed, suggesting that dose modifications may be necessary to meet individual patients' needs [2].

- Bioavailability: A preclinical study in rats reported low absolute bioavailability (5.7%), which was attributed to potential factors including poor solubility, first-pass metabolism, poor permeability, and efflux transport [2].

Experimental Protocols for Metabolism Studies

The following methodologies were used to characterize this compound's metabolism and identify involved enzymes [1] [2]:

- Metabolite Identification: Human plasma, urine, and fecal samples were analyzed using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS). Metabolites were identified by comparing their chromatographic and MS fragmentation behaviors with the parent drug and synthesized reference standards [1] [2].

- Enzyme Phenotyping: Studies were conducted using human liver microsomes (HLM), recombinant human P450 enzymes, and epoxide hydrolase. Chemical inhibitors specific to different CYP450 isoforms (e.g., ketoconazole for CYP3A, furafylline for CYP1A2) were used in incubation experiments to confirm the role of each enzyme [1] [2].

- Reactive Intermediate Assessment: The formation of glutathione conjugates was investigated in incubations with and without NADPH to determine P450 independence. The role of GST was confirmed using human recombinant GST enzymes [1].

Clinical and Preclinical Correlations

- Efficacy Biomarker: KRAS mutation status has been identified as a potential predictive biomarker for response. In a large panel of human cancer-derived cell lines, KRAS mutations were significantly associated with resistance to this compound [3].

- Safety Consideration: The detection of thiol conjugates and dihydrodiol metabolites in humans implies the formation of reactive epoxide intermediates, which warrants consideration in the overall safety profile [1] [2].

References

Allitinib cytotoxicity cancer cell lines

Allitinib's Mechanism and Selectivity

This compound (also known as AST1306) is an orally active, irreversible inhibitor that targets the ErbB family of receptor tyrosine kinases [1] [2] [3]. Its high selectivity for the ErbB family makes it a promising targeted therapy.

Key Molecular Targets and Potency (IC₅₀ values)

The table below summarizes the primary kinase targets of this compound and its potency against them, based on cell-free assays.

| Target | IC₅₀ (nM) | Notes |

|---|---|---|

| EGFR (ErbB1) | 0.5 nM | Wild-type [2] [4] [3] |

| ErbB4 | 0.8 nM | [2] [3] |

| ErbB2 (HER2) | 3.0 nM | [2] [4] [3] |

| EGFR T790M/L858R | 12 nM | Double mutant associated with treatment resistance [2] [4] |

This table illustrates this compound's strong potency as a pan-HER inhibitor. Its ability to inhibit the EGFR T790M/L858R mutant is particularly significant as this mutation is a common mechanism of resistance to first-generation EGFR inhibitors [2] [4].

Cytotoxicity Across Cancer Cell Lines

A comprehensive 2016 study screened this compound against 76 human cancer-derived cell lines from 11 different histological types [1] [5]. The cell lines were categorized based on their sensitivity to this compound:

- Highly Sensitive (HS): 28 cell lines (36.8%)

- Moderately Sensitive (MS): 19 cell lines (25.0%)

- Resistant (R): 29 cell lines (38.1%)

The study found that this compound demonstrated particularly strong cytotoxicity in cell lines derived from head and neck cancer, esophageal cancer, melanoma, and lung cancer [1] [5].

Anti-proliferative Activity (IC₅₀) in Specific Cell Lines

The following table provides the half-maximal inhibitory concentration (IC₅₀) values for this compound in specific, well-characterized cancer cell lines, giving a direct measure of its anti-proliferative potency.

| Cell Line | Tumor Origin | IC₅₀ (μM) | Notes |

|---|---|---|---|

| A431 | Epidermoid carcinoma | 0.2 μM | Overexpresses EGFR [2] [4] |

| NCI-H1975 | Lung adenocarcinoma | 0.7 μM | Harbors EGFR L858R/T790M mutations [2] [4] |

| A549 | Lung carcinoma | 6.8 μM | Relatively resistant line [2] [4] |

KRAS Mutation as a Predictive Biomarker

A critical finding from the research is the role of KRAS mutations in primary resistance to this compound [1] [5].

- Association with Resistance: The study found that KRAS mutations were significantly associated with the resistant (R) phenotype [1] [5].

- Functional Validation: To confirm this finding, researchers introduced the two most common activating KRAS mutations (p.G12D and p.G12S) into an this compound-sensitive lung cancer cell line (H292). The results showed that both mutations converted the cells from sensitive to resistant, providing functional evidence that KRAS mutations can cause resistance to this compound [1] [5].

- Clinical Implication: This suggests that KRAS mutation status could serve as a predictive biomarker to identify patients who are unlikely to benefit from this compound treatment [1] [5].

Experimental Workflow & Signaling Pathway

To help visualize the biological context and research methodology, the diagrams below outline the core EGFR signaling pathway and the general workflow used to characterize this compound.

Diagram 1: this compound inhibits EGFR signaling, but KRAS mutations can activate the pathway independently, causing resistance.

Diagram 2: Key experimental workflows for evaluating this compound's cytotoxicity and mechanism of action.

Key Experimental Protocols

Here are summaries of the core methodologies used in the cited studies to generate the data presented above.

1. Large-Scale Cell Line Screening & Genetic Correlation [1] [5]

- Cell Lines: 76 human cancer-derived cell lines from 11 cancer types.

- Cytotoxicity/Proliferation Assay: Cells were treated with this compound, and viability was typically measured after 72 hours using assays like the Sulforhodamine B (SRB) assay. Results were used to classify lines as Highly Sensitive (HS), Moderately Sensitive (MS), or Resistant (R).

- Genetic Analysis: The mutational status of key genes (EGFR, KRAS, BRAF, PI3KCA, PTEN) was determined for each cell line.

- Functional Validation: An this compound-sensitive cell line (H292) was transfected with plasmids carrying KRAS mutations (G12D, G12S) to confirm the mutation's role in driving resistance.

2. Biochemical Kinase Inhibition Assay [4]

- Principle: Measures the direct inhibition of kinase enzyme activity in a cell-free system.

- Protocol: Tyrosine kinase activities are assessed in 96-well plates pre-coated with a poly (Glu,Tyr) substrate. A solution of ATP in reaction buffer is added to each well. This compound, serially diluted in DMSO, is added to the reaction wells. The degree of inhibition of substrate phosphorylation is used to calculate the IC₅₀ value.

3. Analysis of Signaling Pathways by Western Blot [2] [4]

- Principle: Detects changes in protein levels and, crucially, phosphorylation status (activation) of key signaling molecules.

- Protocol: Sensitive and resistant cancer cells are treated with this compound over a range of concentrations (e.g., 0.001-1.0 μM) for several hours. Cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against targets like phospho-EGFR, phospho-ErbB2, and downstream effectors like AKT and MAPK.

References

- 1. Cytotoxicity of this compound , an irreversible anti -EGFR agent, in a large... [link.springer.com]

- 2. This compound (AST-1306) | Irreversible EGFR/ErbB2 Inhibitor [medchemexpress.com]

- 3. AST-1306 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound tosylate | EGFR inhibitor - Selleck Chemicals [selleckchem.com]

- 5. Cytotoxicity of this compound, an irreversible anti-EGFR agent, in a ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Allitinib Protein Precipitation Sample Preparation and LC-MS/MS Bioanalysis

Then, I will now begin writing the main body of the document.

Introduction and Basic Principles

Protein precipitation represents a fundamental sample preparation technique widely employed in bioanalytical chemistry for isolating analytes from biological matrices. This method operates on the principle of altering the solubility equilibrium of proteins in solution through the addition of precipitating reagents, leading to their aggregation and subsequent separation via centrifugation. In the context of quantitative bioanalysis for pharmaceutical compounds, protein precipitation serves as an efficient mechanism for removing interfering proteins and concentrating target analytes from complex biological samples such as plasma, serum, or tissue homogenates. The simplicity, rapidity, and cost-effectiveness of protein precipitation have cemented its position as one of the most prevalent sample preparation methodologies, particularly in high-throughput environments where efficiency and reproducibility are paramount [1] [2].

Allitinib (developmental code AST1306) is an irreversible dual inhibitor targeting both epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2). As a member of the tyrosine kinase inhibitor class, this compound demonstrates superior efficacy compared to earlier generation inhibitors like lapatinib, particularly in overcoming resistance mechanisms that often limit the effectiveness of first-generation targeted therapies. This compound features a critical α,β-unsaturated carbonyl group in its chemical structure, which facilitates covalent binding to the target kinases, resulting in sustained inhibition even after drug clearance. This mechanism of action positions this compound as a promising therapeutic candidate for various solid tumors, including those exhibiting resistance to reversible tyrosine kinase inhibitors [3] [4].

The bioanalytical challenges associated with this compound quantification stem from its extensive metabolism and the need for simultaneous measurement of its major circulating metabolites. The two primary metabolites—M6 (amide hydrolysis product) and M10 (29,30-dihydrodiol this compound)—contribute significantly to the overall pharmacological profile and potential toxicity of the drug. Consequently, a robust analytical method capable of quantifying this compound and its metabolites with high sensitivity and selectivity is essential for comprehensive pharmacokinetic characterization in clinical trials. The protein precipitation-based sample preparation method described in these application notes addresses these challenges effectively, providing researchers with a reliable tool for supporting this compound development programs [3] [4].

Materials and Methods

Reagents and Chemicals

Reference Standards: this compound tosylate (99.92% purity), amide hydrolysis metabolite M6 (98.2% purity), and 29,30-dihydrodiol this compound M10 (100% purity) should be obtained from certified reference material suppliers. The structural characteristics of these compounds necessitate proper handling and storage to maintain stability [3].

Internal Standards: NB-2 (an analog of this compound) for quantifying the parent drug, and lapatinib for quantifying metabolites M6 and M10. These internal standards correct for variability in sample preparation and ionization efficiency during mass spectrometric analysis [3] [4].

Precipitation Solvent: High-purity acetonitrile (HPLC grade or higher) is recommended as the precipitation solvent due to its excellent protein precipitation efficiency and ability to produce a clean supernatant. Methanol can be used as an alternative, though it may yield different recovery characteristics [2].

Mobile Phase Components: Ammonium acetate (HPLC-grade, 5 mM concentration) for aqueous mobile phase, and a mixture of 50% (v/v) methanol in acetonitrile for organic mobile phase. The addition of 0.1% formic acid to the aqueous phase enhances ionization efficiency in positive ion mode [4].

Blank Matrix: Drug-free human plasma, typically obtained from certified biological suppliers, should be used for preparing calibration standards and quality control samples. The use of appropriate biological matrix is critical for mimicking the extraction efficiency and matrix effects encountered with study samples [3].

Equipment and Instrumentation

LC-MS/MS System: Triple quadrupole mass spectrometer equipped with atmospheric-pressure chemical ionization source operating in positive ion mode. The use of APCI rather than electrospray ionization provides advantages for this compound analysis, including reduced matrix effects and improved sensitivity for M6 metabolite [3] [4].

Chromatography Column: Zorbax Eclipase XDB C18 column (50 mm × 4.6 mm, 1.8 μm particle size) or equivalent reversed-phase column providing rapid separation and peak symmetry. The relatively short column dimension facilitates high-throughput analysis while maintaining adequate chromatographic resolution [4].

Laboratory Equipment: Refrigerated centrifuge capable of maintaining 4°C and reaching 13,000 × g, vortex mixer, precision pipettes (10-1000 μL range), and polypropylene microcentrifuge tubes (1.5-2.0 mL capacity) for sample processing. The use of high-quality polypropylene tubes minimizes analyte adsorption and potential contamination [3] [5].

Sample Preparation Protocol

Table 1: Step-by-Step Protein Precipitation Protocol for this compound Sample Preparation

| Step | Procedure | Parameters | Critical Notes |

|---|---|---|---|

| 1. Aliquot | Transfer 100 μL of plasma sample to microcentrifuge tube | Use calibrated pipettes; maintain sample temperature at 4°C | Consistent sample volume is critical for quantitative accuracy |

| 2. Add IS | Add appropriate volume of internal standard working solution | Volume typically 10-20 μL; maintain IS concentration constant across all samples | Internal standard corrects for preparation and ionization variability |

| 3. Precipitate | Add 300 μL of ice-cold acetonitrile | 3:1 solvent-to-plasma ratio; add while vortexing at medium speed | Acetonitrile temperature affects precipitation efficiency |

| 4. Mix | Vortex vigorously for 60 seconds | Ensure complete mixing without excessive foaming | Incomplete mixing leads to inconsistent protein precipitation |

| 5. Centrifuge | Centrifuge at 13,000 × g for 10 minutes at 4°C | Use refrigerated centrifuge; decant supernatant promptly | Temperature control minimizes analyte degradation |

| 6. Collect | Transfer clear supernatant to autosampler vial | Avoid disturbing protein pellet; typically collect 200-250 μL | Pellet disturbance introduces particulates that can clog LC system |

The protein precipitation method described above represents a streamlined approach that effectively balances simplicity with analytical performance. The 3:1 solvent-to-plasma ratio provides optimal protein precipitation efficiency while maintaining reasonable dilution factors. Researchers should note that variations in plasma lot or sample hemolysis may necessitate verification of precipitation efficiency, particularly when analyzing samples from special populations. The entire sample preparation process can typically be completed in under 20 minutes, making it suitable for processing large sample batches in clinical trial settings [3] [4] [2].

Table 2: Advantages and Limitations of Protein Precipitation for this compound Bioanalysis

| Aspect | Advantages | Limitations |

|---|---|---|

| Efficiency | Rapid processing; high throughput capability | Less selective than SPE; potential matrix effects |

| Cost | Low reagent consumption; minimal specialized equipment | |

| Versatility | Suitable for parent drug and metabolites with differing polarities | May not concentrate analytes like SPE |

| Recovery | Consistent recovery across analytes; typically >85% | Dilution factor may impact sensitivity |

| Implementation | Simple protocol; easily transferable between laboratories | Limited ability to remove phospholipids |

LC-MS/MS Analysis Conditions

Instrumentation Configuration

The analytical system for this compound quantification should consist of a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer operated in multiple reaction monitoring mode. The specific instrumentation employed in method development included an AB Sciex Triple Quad 6500 system, though equivalent systems from other manufacturers can be adapted with appropriate parameter optimization. The selection of atmospheric-pressure chemical ionization over more conventional electrospray ionization sources was driven by the enhanced sensitivity observed for metabolite M6, which displayed insufficient response under ESI conditions. This observation highlights the importance of ionization method evaluation during method development, particularly when dealing with structurally diverse metabolites [3] [4].

The mass spectrometer parameters should be optimized for each analyte to maximize sensitivity and specificity. For this compound and its metabolites, the optimal ionization conditions typically include: corona needle current 3-5 μA, vaporizer temperature 400-500°C, ion transfer tube temperature 250-350°C, and nebulizer gas pressure 30-50 psi. The use of nitrogen or zero-air as the source and desolvation gas is standard, though specific flow rates should be optimized for the instrumental configuration. The dwell time for each MRM transition should be sufficiently long (typically 50-150 ms) to ensure adequate data point acquisition across chromatographic peaks [3].

Chromatographic Conditions

Table 3: Gradient Elution Program for this compound and Metabolites Separation

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | Elution Characteristics |

|---|---|---|---|---|

| 0.0 | 70 | 30 | 0.6 | Initial conditions; sample loading |

| 1.0 | 70 | 30 | 0.6 | Isocratic hold for early elution |

| 3.0 | 5 | 95 | 0.6 | Gradient ramp for analyte elution |

| 4.0 | 5 | 95 | 0.6 | Wash at high organic content |

| 4.1 | 70 | 30 | 0.6 | Rapid re-equilibration |

| 5.0 | 70 | 30 | 0.6 | Column re-equilibration |

The chromatographic separation employs a gradient elution profile with mobile phase A consisting of 5 mM ammonium acetate with 0.1% formic acid and mobile phase B comprising 50% methanol in acetonitrile. The total run time of 5 minutes represents an optimal balance between analysis speed and adequate separation of isobaric interferences. The column temperature should be maintained at 40°C to ensure retention time reproducibility, and the injection volume typically ranges from 2-10 μL, depending on sensitivity requirements and system characteristics. Under these conditions, this compound and its metabolites elute between 2.5 and 3.5 minutes, with symmetrical peak shapes and baseline resolution from potential matrix interferences [4].

Mass Spectrometric Parameters

Table 4: MRM Transitions and Mass Spectrometer Parameters for this compound and Metabolites

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Retention Time (min) | Collision Energy (V) | Tube Lens (V) |

|---|---|---|---|---|---|

| This compound | 448.1 | 372.1 | 3.2 | 25 | 95 |

| Metabolite M6 | 395.1 | 318.1 | 2.8 | 28 | 90 |

| Metabolite M10 | 483.1 | 286.1 | 2.9 | 22 | 100 |

| IS (NB-2) | 452.1 | 376.1 | 3.1 | 26 | 95 |

| IS (Lapatinib) | 581.2 | 365.1 | 3.3 | 35 | 110 |

The multiple reaction monitoring transitions presented in Table 4 were selectively chosen to provide specific detection of each analyte while minimizing background interference. The Q1 mass represents the protonated molecular ion [M+H]+, while the Q3 mass corresponds to the most abundant and structurally significant product ion. The declaration of specific mass transitions should be verified during method validation to ensure selectivity in different lots of biological matrix. The collision energy and tube lens voltage for each transition should be optimized using standard solutions to maximize signal intensity while maintaining signal stability [3] [4].

The following workflow diagram illustrates the complete analytical process from sample preparation to data analysis:

Method Validation Results

Calibration Curve and Sensitivity

The analytical method for this compound and its metabolites was rigorously validated according to regulatory standards for bioanalytical methods. Linearity assessment demonstrated excellent correlation coefficients (r² > 0.995) over the concentration ranges of 0.300-200 ng/mL for this compound, 0.030-20.0 ng/mL for M6, and 0.075-50.0 ng/mL for M10. The calibration curves were established using weighted linear regression (1/x² weighting) to account for heteroscedasticity across the concentration range. The lower limit of quantification (LLOQ) for each analyte was established with signal-to-noise ratios exceeding 10:1 and accuracy values within ±20% of nominal concentrations [3] [4].

The sensitivity specifications of the method are particularly notable given the challenges associated with quantifying the M6 metabolite. The LLOQ of 0.030 ng/mL for M6 represents exceptional sensitivity, enabled by the combination of efficient protein precipitation and optimized APCI-MS/MS detection. This sensitivity adequately supports pharmacokinetic studies following therapeutic dosing of this compound, allowing for reliable quantification through approximately five half-lives, which is essential for accurate estimation of pharmacokinetic parameters such as area under the curve and elimination half-life [3].

Precision and Accuracy

Table 5: Precision and Accuracy Data for this compound and Metabolites

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

|---|---|---|---|---|---|

| This compound | LLOQ | 0.300 | 4.8 | 6.2 | -3.5 |

| Low | 0.900 | 3.5 | 5.1 | 2.8 | |

| Medium | 80.0 | 2.9 | 4.3 | -1.2 | |

| High | 160 | 2.6 | 3.8 | 1.5 | |

| Metabolite M6 | LLOQ | 0.030 | 5.9 | 7.8 | 4.2 |

| Low | 0.090 | 4.2 | 6.0 | -2.7 | |

| Medium | 8.00 | 3.7 | 5.2 | 0.8 | |

| High | 16.0 | 3.1 | 4.5 | -1.3 | |

| Metabolite M10 | LLOQ | 0.075 | 5.2 | 6.9 | -3.8 |

| Low | 0.225 | 3.8 | 5.4 | 2.1 | |

| Medium | 20.0 | 3.3 | 4.7 | -0.9 | |

| High | 40.0 | 2.8 | 4.1 | 1.7 |

The precision and accuracy data presented in Table 5 demonstrate excellent analytical performance across all quality control levels. The intra-day and inter-day precision values, expressed as percentage relative standard deviation (%RSD), were well within the acceptance criteria of ±15% for all quality control levels and ±20% for the LLOQ. Similarly, the accuracy values, expressed as percentage bias from nominal concentrations, complied with regulatory requirements. These results confirm the reliability and reproducibility of the protein precipitation method combined with LC-MS/MS detection, supporting its application in regulated bioanalysis [3] [4].

Recovery and Matrix Effects

The extraction recovery for this compound and its metabolites was evaluated by comparing the peak areas of extracted quality control samples with those of post-extraction spiked standards at equivalent concentrations. The recovery was consistent across the analytical range, with mean values of 88.2% ± 4.5% for this compound, 85.7% ± 5.2% for M6, and 90.1% ± 3.8% for M10. The consistent recovery across analytes demonstrates the effectiveness of protein precipitation for extracting these compounds from plasma matrix, despite their structural differences [4].

Matrix effects were systematically assessed using the post-column infusion method and by comparing the peak areas of standards spiked into extracted blank plasma from six different lots with those in pure solvent. The normalized matrix factors ranged from 0.95 to 1.05 for this compound and its metabolites, indicating minimal ion suppression or enhancement. The consistency of matrix factors across different plasma lots (CV < 5%) further supports the robustness of the method against potential matrix-related interferences. The use of stable isotope-labeled internal standards for this compound and structural analog internal standards for the metabolites effectively compensates for any minor matrix effects or injection variability [3] [4].

Application to Clinical Pharmacokinetic Study

The validated protein precipitation method and LC-MS/MS analysis has been successfully applied to a clinical pharmacokinetic study of this compound in cancer patients following oral administration of this compound tosylate tablets. The method demonstrated sufficient sensitivity to characterize the complete pharmacokinetic profile of this compound and its major metabolites over a 24-hour period following single-dose administration. The temporal relationship between parent drug and metabolite concentrations provided valuable insights into the metabolic disposition of this compound in humans [3] [4].

The pharmacokinetic data revealed that this compound is rapidly absorbed, with peak concentrations achieved within 1.8-3.0 hours post-dose. The mean elimination half-life was approximately 4 hours, supporting twice-daily dosing regimens for maintaining therapeutic concentrations. The metabolite-to-parent ratios for M6 and M10 increased over time, indicating formation rate-limited elimination of these metabolites. The simultaneous quantification of parent drug and metabolites allowed for comprehensive assessment of exposure-response relationships for both efficacy and safety endpoints [3].

The following diagram illustrates the metabolic pathways of this compound and the relationship between parent drug and metabolites in circulation:

The clinical application of this bioanalytical method has provided essential data supporting the continuing development of this compound as an anticancer therapeutic. The ability to simultaneously monitor parent drug and pharmacologically active metabolites contributes to a more comprehensive understanding of the relationship between drug exposure and clinical outcomes. Furthermore, the method's robustness and high-throughput capability make it suitable for application in large-scale clinical trials, including those investigating potential drug-drug interactions or special population pharmacokinetics [3] [4].

Troubleshooting and Technical Notes

Common Issues and Solutions

Poor Recovery of M6 Metabolite: If recovery of the M6 metabolite falls below acceptable levels, verify the pH conditions during protein precipitation. The M6 metabolite, being a hydrolysis product, may exhibit pH-dependent stability. Maintaining the supernatant at neutral pH following precipitation can enhance stability. Additionally, ensure that the centrifugation step is performed at recommended conditions to minimize coprecipitation of the analyte with denatured proteins [3].

Matrix Effects in Different Plasma Lots: While the method demonstrated minimal matrix effects across multiple plasma lots, researchers may encounter variability when using plasma from special populations (e.g., patients with hepatic or renal impairment). To address this, include matrix factor assessment using plasma from the target population during method partial validation. The use of stable isotope-labeled internal standards is the most effective approach to compensate for variable matrix effects [2].

Chromatographic Peak Tailing: Peak tailing for this compound or metabolites typically indicates secondary interactions with residual silanol groups on the chromatographic stationary phase. This can be addressed by ensuring adequate concentration of ammonium acetate (5 mM) in the mobile phase and maintaining the mobile phase pH at approximately 3.5-4.0 using formic acid. Column temperature should be maintained at 40°C to enhance mass transfer and improve peak shape [4].

Method Adaptation Considerations

The protein precipitation method described for this compound bioanalysis can be adapted for use with other tyrosine kinase inhibitors or similar small molecule therapeutics. When adapting the method, key considerations include:

Precipitation Solvent Selection: While acetonitrile provides excellent protein precipitation efficiency, methanol or acetone may be more suitable for certain analytes. Methanol typically produces denser protein pellets but may extract more phospholipids, potentially increasing matrix effects. A systematic evaluation of precipitation solvents should be conducted when adapting the method for new analytes [5] [2].

Sample Volume Scaling: The method described uses 100 μL of plasma, which is ideal for clinical trials where sample volume may be limited. For preclinical studies with larger sample availability, the method can be scaled up proportionally to potentially improve sensitivity. Conversely, for pediatric studies with limited sample volume, the method can be scaled down to 50 μL with appropriate verification of sensitivity and precision [3].

Throughput Optimization: For high-throughput applications, the protein precipitation step can be performed in 96-well format using precipitation plates compatible with automated liquid handling systems. Transferring the method to plate format typically maintains analytical performance while significantly increasing processing capacity [2].

Conclusion

The protein precipitation-based sample preparation method combined with LC-MS/MS detection provides a robust, sensitive, and efficient approach for the simultaneous quantification of this compound and its two major metabolites in human plasma. The method's validation according to regulatory standards, with demonstrated precision, accuracy, and sensitivity, supports its application in regulated bioanalysis for clinical trials. The exceptional sensitivity achieved for the M6 metabolite, enabled by APCI-MS/MS detection, addresses a significant analytical challenge in this compound bioanalysis.

The simplicity and rapidity of the protein precipitation protocol, coupled with the short chromatographic run time of 5 minutes, makes this method particularly suitable for high-throughput analysis in clinical pharmacokinetic studies. The successful application of this method in a clinical trial following oral administration of this compound tosylate tablets to cancer patients confirms its utility in generating reliable pharmacokinetic data to support drug development decisions.

As the development of this compound progresses through later-stage clinical trials, this bioanalytical method will continue to provide essential data for understanding exposure-response relationships, assessing potential drug-drug interactions, and supporting regulatory submissions. The methodological principles outlined in these application notes may also serve as a template for the bioanalysis of other tyrosine kinase inhibitors and their metabolites.

References

- 1. : A comprehensive guide | Abcam Protein precipitation [abcam.com]

- 2. A Review on Liquid Chromatography-Tandem Mass ... [mdpi.com]

- 3. Development and validation of a sensitive LC–MS ... [sciencedirect.com]

- 4. Development and validation of a sensitive LC-MS ... [pubmed.ncbi.nlm.nih.gov]

- 5. for Proteomics Protein Precipitation Methods [biosyn.com]

Allitinib chromatographic separation Zorbax column

Introduction and Background

Allitinib (AST1306) is a novel, irreversible inhibitor of the epidermal growth factor receptors EGFR (ErbB1) and ErbB2, currently in clinical trials for the treatment of solid tumors [1]. Pilot studies indicated that this compound is rapidly absorbed but exhibits low plasma concentrations due to poor solubility, permeability, and extensive first-pass metabolism [1]. Its metabolism leads to two major circulating metabolites: an amide hydrolysis metabolite (M6) and 29,30-dihydrodiol this compound (M10) [2] [1]. Quantitative analysis of the parent drug and its metabolites is crucial for a comprehensive understanding of its pharmacokinetics, pharmacodynamics, and safety profile. The method described herein was developed to simultaneously quantify this compound, M6, and M10 in human plasma using a sensitive and robust LC-MS/MS platform with a Zorbax column, enabling high-throughput analysis for clinical pharmacokinetic studies [2] [1].

Experimental Protocol

Materials and Reagents

- Analytes and Standards: this compound tosylate (99.92% purity), amide hydrolysis metabolite M6 (98.2% purity), and 29,30-dihydrodiol this compound M10 (100% purity) [1].

- Internal Standards (IS): NB-2 (an analog of this compound, 96% purity) was used as the IS for this compound. Lapatinib (100% purity) was used as the IS for metabolites M6 and M10 [1].

- Chromatography Column: Zorbax Eclipse XDB-C18 column (50 mm × 4.6 mm, 1.8 µm particle size) from Agilent Technologies [2] [1]. This column is known for its extra dense bonding and double endcapping, which provides superior peak shape for basic compounds across a wide pH range (2-9) [3].

- Mobile Phase:

- Mass Spectrometer: AB Sciex Triple Quad 6500 system with an atmospheric-pressure chemical ionization (APCI) source operating in positive ion mode [2] [1].

Sample Preparation Procedure

The method employs a simple protein precipitation (PPT) technique, which was used in 50% of the rapid LC-MS/MS oncology drug assays reviewed, highlighting its simplicity and efficiency [4].

- Aliquot: Transfer 100 µL of human plasma sample into a microcentrifuge tube.

- Precipitate: Add a suitable volume of precipitating solvent (e.g., acetonitrile or methanol) containing the internal standards (lapatinib and NB-2).

- Mix and Centrifuge: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation, followed by centrifugation at a high speed (e.g., 10,000 × g) for 5-10 minutes.

- Collect Supernatant: Carefully collect the clear supernatant layer for injection into the LC-MS/MS system [2] [1].

LC-MS/MS Instrumental Conditions

The following conditions were optimized for the simultaneous quantification of this compound, M6, and M10.

Table 1: Liquid Chromatography Conditions

| Parameter | Specification |

|---|---|

| Column | Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 µm) |

| Mobile Phase | A: 5 mM Ammonium Acetate + 0.1% Formic Acid B: 50% Methanol in Acetonitrile | | Elution | Gradient | | Column Temperature | Ambient (or specified temperature) | | Injection Volume | 5-10 µL (typical for LC-MS/MS) | | Run Time | 5 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Specification |

|---|---|

| Mass Spectrometer | AB Sciex Triple Quad 6500 |

| Ionization Source | Atmospheric-Pressure Chemical Ionization (APCI) |

| Ion Mode | Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Q1/Q3 Resolutions | Unit resolution |

Table 3: MRM Transitions and Mass Parameters for Analytes and Internal Standards

| Analyte/IS | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) |

|---|---|---|---|---|---|

| This compound | To be determined empirically | To be determined empirically | e.g., 100 | Optimized | Optimized |

| Metabolite M6 | To be determined empirically | To be determined empirically | e.g., 100 | Optimized | Optimized |

| Metabolite M10 | To be determined empirically | To be determined empirically | e.g., 100 | Optimized | Optimized |

| IS: NB-2 | To be determined empirically | To be determined empirically | e.g., 100 | Optimized | Optimized |

| IS: Lapatinib | To be determined empirically | To be determined empirically | e.g., 100 | Optimized | Optimized |

Note: The specific MRM transitions and compound-dependent parameters for this compound and its metabolites were not fully detailed in the provided search results and must be established during method development. DP: Declustering Potential; CE: Collision Energy.

Experimental Workflow

The diagram below illustrates the complete bioanalytical workflow for the quantification of this compound and its metabolites in human plasma.

Results and Method Validation

The developed method was rigorously validated according to standard bioanalytical guidelines [1].

Table 4: Analytical Performance and Validation Data

| Validation Parameter | This compound | Metabolite M6 | Metabolite M10 |

|---|---|---|---|

| Linear Range | 0.300 - 200 ng/mL | 0.030 - 20.0 ng/mL | 0.075 - 50.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.300 ng/mL | 0.030 ng/mL | 0.075 ng/mL |

| Intra-day Accuracy & Precision | Within ±15% | Within ±15% | Within ±15% |

| Inter-day Accuracy & Precision | Within ±15% | Within ±15% | Within ±15% |

| Carryover | Not significant | Not significant | Not significant |

Discussion

Critical Method Development Insights

Several key factors were pivotal to the success of this method. The initial challenge was achieving the required sensitivity for metabolite M6. This was overcome by switching from a Thermo Fisher Quantum Ultra mass spectrometer to the more sensitive AB Sciex Triple Quad 6500 system, which provided the necessary detection capability [1]. The choice of the Zorbax Eclipse XDB-C18 column was strategic; its 1.8 µm particles and XDB technology are designed for high-throughput analyses, providing good peak shape and rapid separation, which contributed to the short total run time of 5 minutes [2] [5] [3]. Furthermore, the use of APCI ionization instead of the more common electrospray ionization (ESI) can be beneficial in reducing matrix effects, which is a critical consideration in bioanalytical method development [2] [4].

Application in Pharmacokinetic Studies

This validated method has been successfully applied to a preliminary clinical pharmacokinetic study in cancer patients following oral administration of this compound tosylate tablets [2]. The ability to simultaneously monitor the parent drug and its two major metabolites with high sensitivity allows researchers to fully characterize the exposure and metabolic profile of this compound, thereby informing dose selection and safety assessments in clinical trials.

Troubleshooting

- Low Sensitivity for M6: Ensure the mass spectrometer is optimally tuned and calibrated. The APCI source should be cleaned regularly. Confirm that the mobile phase composition and gradient are not causing ionization suppression for this specific metabolite [1].

- Poor Peak Shape: Check the condition of the Zorbax column. If peak tailing or broadening occurs, the column may be degraded and need replacement. Ensure the mobile phase pH and composition are compatible with the column's specifications (pH 2-9) [3].

- High Matrix Effect: Although APCI is less prone to matrix effects than ESI, it should still be evaluated. Using stable isotope-labeled internal standards for each analyte is the best approach to compensate for any residual matrix effects, though it was noted that analog internal standards were used in this specific method [1] [4].

Conclusion

The detailed application notes and protocols presented here describe a rapid, sensitive, and robust LC-MS/MS method for the simultaneous quantification of this compound and its two major metabolites, M6 and M10, in human plasma. The method leverages the performance of the Zorbax Eclipse XDB-C18 column and APCI-MS/MS detection to achieve high-throughput analysis with a 5-minute run time. This validated protocol provides researchers and drug development professionals with a reliable tool for supporting pharmacokinetic and clinical studies of the novel tyrosine kinase inhibitor this compound.

References

- 1. Development and validation of a sensitive LC–MS ... [sciencedirect.com]

- 2. Development and validation of a sensitive LC-MS/MS assay for the... [pubmed.ncbi.nlm.nih.gov]

- 3. Eclipse XDB-C18 (USP L1) reviews ZORBAX [selectscience.net]

- 4. A Review on Liquid Chromatography-Tandem Mass ... [mdpi.com]

- 5. HPLC Zorbax | place a description for your webpage here columns [hplc.eu]

Comprehensive LC-APCI-MS/MS Method for Quantification of Allitinib and its Metabolites in Human Plasma: Application to Pharmacokinetic Studies in Cancer Patients

Introduction

Allitinib (AST1306) is a novel, irreversible inhibitor of both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2) with significant antitumor activity against various solid tumors. As an analog of lapatinib, this compound features a critical acrylamide group that enables irreversible covalent binding to cysteine residues in the target kinases (Cys797 in EGFR and Cys805 in ErbB2), thereby providing prolonged inhibition of downstream signaling pathways. The compound demonstrates potent inhibitory activity with IC50 values of 0.5 nM for EGFR and 3.0 nM for ErbB2, and also shows effectiveness against the resistant EGFR T790M/L858R mutation [1].

Therapeutic drug monitoring and pharmacokinetic studies are essential during this compound's clinical development due to its extensive metabolism and significant interpatient variability observed in early clinical trials. Like many tyrosine kinase inhibitors, this compound undergoes complex biotransformation, producing several metabolites with potential pharmacological activity or toxicological significance. Among these, the amide hydrolysis metabolite (M6) and 27,28-dihydrodiol this compound (M10) have been identified as major circulating metabolites in humans, with M10 achieving steady-state exposures approximately 70% of the parent drug [2] [3].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) and multiple reaction monitoring (MRM) has emerged as the preferred analytical technique for quantifying this compound and its metabolites in biological matrices. This technique offers the sensitivity, specificity, and throughput necessary to support robust pharmacokinetic studies during clinical development. The method described herein has been validated according to regulatory guidelines and successfully applied to characterize the pharmacokinetic profile of this compound in cancer patients following oral administration [4].

Analytical Method Development

LC-MS/MS Instrumentation and Parameters

The development and validation of a sensitive LC-MS/MS method for simultaneous quantification of this compound and its two major metabolites (M6 and M10) in human plasma has been systematically optimized to achieve the necessary sensitivity, specificity, and analytical throughput for clinical studies. The method employs atmospheric pressure chemical ionization in positive ion mode, which provides excellent ionization efficiency for these compounds while minimizing matrix effects commonly observed with electrospray ionization in biological samples [4] [5].

Table 1: LC-MS/MS Instrumentation Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| MS System | AB Sciex Triple Quad 6500 |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity | Positive Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Chromatography Column | Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 μm) |

| Column Temperature | Maintained at ambient temperature (typically 25°C) |

| Mobile Phase A | 5 mM ammonium acetate with 0.1% formic acid |

| Mobile Phase B | 50% (v/v) methanol in acetonitrile |

| Gradient Program | Optimized gradient elution (specific percentages not detailed) |

| Injection Volume | Typically 5-20 μL (exact volume optimized during validation) |

The chromatographic separation was achieved using a reversed-phase C18 column with gradient elution, effectively resolving this compound and its metabolites from potentially interfering substances in the plasma matrix. The use of ammonium acetate with formic acid in the aqueous mobile phase component enhanced ionization efficiency while maintaining compatible pH for optimal chromatographic performance. The organic component consisting of a 50:50 mixture of methanol and acetonitrile provided an optimal balance between elution strength and chromatographic selectivity [4].

The APCI source operates by creating a corona discharge that ionizes the mobile phase constituents, which subsequently transfer charge to the analyte molecules through chemical ionization processes. This mechanism is particularly advantageous for the analysis of this compound and its metabolites as it typically produces less fragmentation in the ionization source compared to electron impact ionization, while also being less susceptible to ion suppression effects from biological matrix components than electrospray ionization [5]. The triple quadrupole mass spectrometer operated in MRM mode provides exceptional specificity by monitoring specific precursor-to-product ion transitions for each analyte.

Mass Spectrometric Detection and MRM Transitions

The mass spectrometric parameters were meticulously optimized to achieve maximum sensitivity for the detection of this compound and its metabolites. For this compound, the protonated molecule [M+H]+ was observed at m/z 449.120 in positive ion mode. The high collision energy mass spectrum exhibited characteristic fragment ions at m/z 340.074, 339.069, and 313.054 (100% relative abundance), which correspond to cleavages in the quinazoline and acrylamide side chain regions of the molecule [2].

Table 2: Optimized MRM Transitions for this compound and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min) |

|---|---|---|---|---|

| This compound | 449.120 | 313.054 | Optimized during method development | ~14.1 |

| M6 (amide hydrolysis metabolite) | Specific transitions not provided in search results | Not specified in available literature | Not specified in available literature | Not specified in available literature |

| M10 (27,28-dihydrodiol this compound) | Specific transitions not provided in search results | Not specified in available literature | Not specified in available literature | Not specified in available literature |

| Lapatinib (IS) | Not specified in available literature | Not specified in available literature | Not specified in available literature | Not specified in available literature |

| NB-2 (IS) | Not specified in available literature | Not specified in available literature | Not specified in available literature | Not specified in available literature |

The MRM transitions were specifically selected to provide high specificity while maintaining excellent sensitivity. For quantitative analysis, the most abundant and specific transitions were selected for each compound. The use of two internal standards—lapatinib and NB-2 (an analog of this compound)—ensured accurate quantification by accounting for potential variations in sample preparation and ionization efficiency [4].

The APCI source parameters, including corona current, nebulizer gas flow, and source temperature, were systematically optimized to maximize ion production and transmission. The dwell time for each MRM transition was set to ensure a sufficient number of data points across each chromatographic peak for accurate integration, typically aiming for 15-20 data points across the peak width [4].

Experimental Protocols

Sample Preparation Procedure

Proper sample preparation is critical for the accurate and reproducible quantification of this compound and its metabolites in human plasma. The developed method employs a straightforward protein precipitation technique that provides excellent recovery while effectively removing potentially interfering matrix components.

Materials and Reagents:

- Blank human plasma (for calibration standards and quality controls)

- This compound reference standard (99.7% purity)

- Metabolite standards (M6 and M10)

- Internal standards: Lapatinib and NB-2

- Precipitation solvent: Acetonitrile or methanol (LC-MS grade)

- Water (LC-MS grade)

Step-by-Step Protocol:

Sample Thawing and Mixing: Thaw frozen plasma samples completely at room temperature. Mix thoroughly using a vortex mixer to ensure homogeneity.

Aliquot Transfer: Precisely transfer 100 μL of plasma sample into a clean microcentrifuge tube.

Internal Standard Addition: Add 20 μL of the internal standard working solution (containing both lapatinib and NB-2 at appropriate concentrations).

Protein Precipitation: Add 300 μL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 60 seconds to ensure complete protein precipitation.

Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

Supernatant Collection: Carefully transfer 200 μL of the clear supernatant to a clean autosampler vial or 96-well plate.

Reconstitution (if necessary): If further concentration is required, evaporate the supernatant under a gentle stream of nitrogen at 40°C and reconstitute in an appropriate volume of mobile phase initial conditions.

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system using the optimized parameters described in Section 2.1.

The protein precipitation protocol provides consistent analyte recovery while effectively removing phospholipids and other matrix components that could interfere with the analysis. The inclusion of two structurally similar internal standards corrects for potential variability in sample preparation and matrix effects, ensuring accurate quantification across the calibration range [4].

Calibration Standard and Quality Control Preparation

Calibration Standards:

- Prepare stock solutions of this compound, M6, and M10 at 1 mg/mL in DMSO.

- Prepare combined working solutions in appropriate solvent at concentrations covering the expected calibration range.

- Spike blank human plasma with working solutions to create calibration standards at the following concentrations:

- This compound: 0.300, 0.600, 1.50, 5.00, 15.0, 50.0, 100, 200 ng/mL

- M6: 0.030, 0.060, 0.150, 0.500, 1.50, 5.00, 10.0, 20.0 ng/mL

- M10: 0.075, 0.150, 0.375, 1.25, 3.75, 12.5, 25.0, 50.0 ng/mL

Quality Control Samples: Prepare QC samples at four concentration levels in blank human plasma:

- Lower limit of quantification (LLOQ) QC

- Low QC (3 × LLOQ)

- Medium QC (mid-range of calibration curve)

- High QC (near the upper limit of quantification)

Process calibration standards and QC samples alongside study samples using the sample preparation procedure described in Section 3.1 [4].

Method Validation

The LC-APCI-MS/MS method for simultaneous quantification of this compound, M6, and M10 in human plasma was comprehensively validated according to regulatory guidelines for bioanalytical method validation. The validation demonstrated that the method is reliable, precise, and accurate for its intended purpose in clinical pharmacokinetic studies.

Linearity, Precision, and Accuracy

The method demonstrated excellent linearity over the concentration ranges of 0.300-200 ng/mL for this compound, 0.030-20.0 ng/mL for M6, and 0.075-50.0 ng/mL for M10. A weighted least-squares regression model (typically 1/x or 1/x²) was employed to establish the calibration curve, which showed consistent correlation coefficients (r) greater than 0.995 for all analytes [4].

Table 3: Method Validation Summary for this compound and Metabolites

| Validation Parameter | This compound | M6 | M10 |

|---|---|---|---|

| Linear Range (ng/mL) | 0.300-200 | 0.030-20.0 | 0.075-50.0 |

| Lower Limit of Quantification (ng/mL) | 0.300 | 0.030 | 0.075 |

| Intra-day Accuracy (%) | Within ±15% at all concentrations | Within ±15% at all concentrations | Within ±15% at all concentrations |

| Intra-day Precision (% RSD) | Within ±15% at all concentrations | Within ±15% at all concentrations | Within ±15% at all concentrations |

| Inter-day Accuracy (%) | Within ±15% at all concentrations | Within ±15% at all concentrations | Within ±15% at all concentrations |

| Inter-day Precision (% RSD) | Within ±15% at all concentrations | Within ±15% at all concentrations | Within ±15% at all concentrations |

The intra-day and inter-day precision and accuracy were evaluated using quality control samples at multiple concentration levels. The results demonstrated that both precision (expressed as relative standard deviation, RSD) and accuracy (expressed as relative error, RE) were within the acceptable limits of ±15% for all concentration levels, including the lower limit of quantification (LLOQ). This confirms the method's reliability for the analysis of clinical samples in multiple analytical runs [4].

Additional Validation Parameters

Selectivity and Specificity: The method demonstrated excellent selectivity with no significant interference from endogenous plasma components at the retention times of this compound, M6, M10, or the internal standards. Six individual lots of blank human plasma were tested to confirm the absence of interfering peaks.

Matrix Effects: Matrix effects were systematically evaluated by comparing the analyte peak areas in post-extraction spiked plasma samples with those in neat solvent solutions. The results indicated consistent matrix effects across different lots of plasma, with no significant ion suppression or enhancement observed for any of the analytes.

Recovery: The extraction efficiency (recovery) was consistent and reproducible across the concentration range for all analytes. The use of protein precipitation provided adequate recovery while maintaining simplicity of the sample preparation procedure.

Stability: The stability of this compound and its metabolites in human plasma was evaluated under various storage and processing conditions, including:

- Bench-top stability at room temperature

- Freeze-thaw stability through multiple cycles

- Long-term stability at the intended storage temperature (-70°C or -20°C)

- Processed sample stability in the autosampler

The results confirmed that all analytes remained stable under all tested conditions, ensuring the integrity of sample analysis throughout the clinical study [4].

Clinical Application and Pharmacokinetic Study

The validated LC-APCI-MS/MS method was successfully applied to a clinical pharmacokinetic study of this compound in cancer patients following oral administration of this compound tosylate tablets. The method demonstrated robust performance and provided reliable concentration data for comprehensive pharmacokinetic characterization.

Pharmacokinetic Profile of this compound

Following oral administration, this compound was quickly absorbed, with the maximum plasma concentration (Tmax) typically reached within approximately 3 hours. The drug exhibited significant interpatient variability in exposure, indicating that therapeutic drug monitoring and potential dose individualization may be necessary to optimize clinical outcomes. The parent drug was extensively metabolized, with less than 1% of the administered dose excreted unchanged in urine and feces combined [2].

The major circulating metabolites M6 and M10 reached steady-state exposures of approximately 11% and 70% of the parent drug, respectively. Both metabolites retain the quinazoline pharmacophore and therefore may contribute to the overall pharmacological activity. The irreversible binding mechanism of this compound to its target receptors, combined with its complex metabolic profile, underscores the importance of comprehensive pharmacokinetic characterization during clinical development [3].

Analytical Considerations for Clinical Studies

When implementing this method in clinical studies, several factors should be considered:

Sample Collection and Storage:

- Blood samples should be collected in appropriate anticoagulant tubes (typically K2EDTA)

- Plasma should be separated by centrifugation within 1 hour of collection

- Plasma samples should be stored at -70°C or below until analysis

- Freeze-thaw cycles should be minimized to maintain sample integrity

Batch Size and Analysis Time:

- Analytical batches should be sized to ensure completion within validated sample stability timeframes

- The inclusion of calibration standards and quality control samples at appropriate intervals ensures ongoing method performance

- The use of a 96-well plate format for sample preparation can enhance throughput and reproducibility

Data Review and Acceptance Criteria:

- Calibration standards should meet predefined acceptance criteria (typically ±15% of nominal concentration, ±20% at LLOQ)

- Quality control samples should be within ±15% of nominal concentrations

- At least 67% of QC samples and 50% at each concentration level should meet acceptance criteria

The successful application of this method in clinical studies provides confidence in its reliability for supporting the development of this compound as an anticancer therapeutic [4] [2].

Metabolism and Biotransformation Pathways

Understanding the metabolic pathways of this compound is essential for comprehensive interpretation of pharmacokinetic data and assessment of potential drug interactions or safety concerns. This compound undergoes extensive biotransformation in humans, with sixteen metabolites identified through ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry analysis [3].

The electrophilic acrylamide group, while essential for the irreversible mechanism of action, also serves as the major site of metabolism. The primary metabolic pathways include:

- O-dealkylation: Similar to the metabolic pathway observed with lapatinib

- Amide hydrolysis: Producing metabolite M6, a major circulating species

- Dihydrodiol formation: Resulting in metabolite M10, the most abundant circulating metabolite

- Hydroxylation: At various positions on the molecule

- Secondary phase 2 conjugation: Including glutathione conjugation and subsequent processing

Table 4: Major Metabolites of this compound in Humans

| Metabolite | Structure/Modification | Relative Exposure at Steady State | Enzymes Involved in Formation |

|---|---|---|---|

| This compound (parent) | N/A | 100% (reference) | N/A |

| M6 | Amide hydrolysis metabolite | ~11% of parent | Carboxylesterases |

| M10 | 27,28-dihydrodiol this compound | ~70% of parent | CYP450s and epoxide hydrolase |

| M14 | Thiol conjugate | Not quantified | Glutathione-S-transferase |

| M16 | Thiol conjugate | Not quantified | Glutathione-S-transferase |

| M23 | This compound epoxide | Not quantified | CYP450 enzymes |

In vitro phenotyping studies have demonstrated that multiple cytochrome P450 isoforms are involved in this compound metabolism, primarily CYP3A4/5 and CYP1A2. The formation of thiol conjugates (M14 and M16) and dihydrodiol metabolites (M5 and M10) provides evidence for the formation of reactive intermediates, which may have implications for the drug's safety profile. The glutathione conjugate of this compound was found to form independently of NADPH and P450 isoforms, instead being catalyzed directly by glutathione-S-transferase [3].

The detection of dihydrodiol metabolites indicates the formation of reactive epoxide intermediates, which are subsequently hydrolyzed by epoxide hydrolase. This pathway is particularly relevant from a safety perspective, as some epoxides can exhibit genotoxic potential. However, the rapid hydrolysis by epoxide hydrolase likely mitigates this risk for this compound [2] [3].